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Introduction

Fabry disease is a progressive, X-linked lysosomal storage disorder resulting from deficient

activity of the enzyme α-galactosidase A (α-Gal A) due to mutations in the GLA gene. This

deficiency leads to the accumulation of globotriaosylceramide (Gb3) and related

glycosphingolipids in various tissues, including the kidneys and heart, leading to significant

morbidity and mortality.[1][2] Cardiac complications are a leading cause of death in patients

with Fabry disease.[1][3] Migalastat is an oral pharmacological chaperone that selectively and

reversibly binds to amenable mutant forms of α-Gal A, stabilizing the enzyme and facilitating its

proper trafficking to lysosomes, thereby restoring its activity.[2][4]

These application notes provide a detailed overview of the methodologies and protocols used

to assess renal and cardiac function in clinical trials of migalastat. The information is intended

for researchers, scientists, and drug development professionals involved in the study of Fabry

disease and its treatments.

Section 1: Assessment of Renal Function
Progressive kidney disease, or Fabry nephropathy, is a critical manifestation of the disease,

characterized by the accumulation of Gb3 in multiple kidney cell types, leading to proteinuria

and a decline in the glomerular filtration rate (GFR).[4] Monitoring renal function is therefore a

primary objective in evaluating the efficacy of therapies like migalastat.
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Diagram: Migalastat's Mechanism of Action
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Caption: Mechanism of action of migalastat as a pharmacological chaperone.

Data Summary: Key Renal Endpoints in Migalastat Trials
The following table summarizes key quantitative data on renal function from various migalastat
studies. The primary endpoint is typically the annualized rate of change in the estimated

Glomerular Filtration Rate (eGFR).
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Study/Analysis
Patient
Population

Baseline Renal
Function
(Mean eGFR)

Annualized
Rate of
Change in
eGFR
(mL/min/1.73
m²)

Key Findings

Integrated Post-

Hoc Analysis[4]

[5]

ERT-Naïve

(n=36)

91.4 mL/min/1.73

m²

-1.6 (Simple

Linear

Regression) -0.1

(Random

Coefficient

Model)

Long-term

migalastat

treatment (≤8.6

years)

maintained renal

function.[4][5]

ERT-

Experienced

(n=42)

89.2 mL/min/1.73

m²

-1.6 (Simple

Linear

Regression) +0.1

(Random

Coefficient

Model)

The annualized

eGFR change

was minimal

when adjusted

for sex, age, and

baseline renal

function.[5]

ATTRACT

Trial[6]

ERT-

Experienced

(Migalastat

switch, n=34)

Not specified

-0.40

(eGFRCKD-EPI)

-4.35

(mGFRiohexol)

Migalastat and

ERT had

comparable

effects on renal

function over 18

months.[6]

ERT-

Experienced

(Continued ERT,

n=18)

Not specified

-1.03

(eGFRCKD-EPI)

-3.24

(mGFRiohexol)

The pre-specified

criteria for

comparability

between

migalastat and

ERT were met.

[6]
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FAMOUS

Study[7]

Mixed (Naïve &

ERT-pretreated,

n=54)

Not specified

Females: -2.6

per year Males:

-4.4 per year

Patients showed

a moderate

yearly loss of

eGFR over 24

months under

'real-world'

conditions.[7]

followME

Registry[8]

Real-world

cohort (n=116)

83.7 mL/min/1.73

m²
-0.9

Data supports

migalastat's role

in preserving

renal function

over a mean of

3.9 years.[8]

Experimental Protocols for Renal Assessment
Precise GFR assessment is essential for monitoring Fabry nephropathy.[9] While measured

GFR (mGFR) is the gold standard, estimated GFR (eGFR) is used more frequently in clinical

trials.[9]

Objective: To measure or estimate the rate at which the kidneys filter blood.

Method 1: Estimated GFR (eGFR)

Sample Collection: Collect a serum blood sample.

Analysis: Measure serum creatinine levels.

Calculation: Calculate eGFR using a validated formula. The Chronic Kidney Disease

Epidemiology Collaboration (CKD-EPI) equation is commonly used in migalastat trials.[4]

[5][10] The Modification of Diet in Renal Disease (MDRD) equation has also been used.[1]

[9]

Note: Creatinine-based eGFR may have limitations, and other biomarkers like cystatin

C are under investigation.[9]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://academic.oup.com/ehjcvp/article-abstract/8/3/272/6174142
https://academic.oup.com/ehjcvp/article-abstract/8/3/272/6174142
https://pubmed.ncbi.nlm.nih.gov/39031114/
https://pubmed.ncbi.nlm.nih.gov/39031114/
https://academic.oup.com/ndt/article/25/5/1507/2918547
https://academic.oup.com/ndt/article/25/5/1507/2918547
https://www.benchchem.com/product/b1676587?utm_src=pdf-body
https://lume.ufrgs.br/bitstream/handle/10183/234529/001135924.pdf?sequence=1
https://pubmed.ncbi.nlm.nih.gov/34401344/
https://portalrecerca.uab.cat/en/publications/long-term-follow-up-of-renal-function-in-patients-treated-with-mi/
https://ir.amicusrx.com/static-files/018ca657-ab49-4df5-acb2-b208c02c6e0e
https://academic.oup.com/ndt/article/25/5/1507/2918547
https://academic.oup.com/ndt/article/25/5/1507/2918547
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method 2: Measured GFR (mGFR)

Agent Administration: Administer an exogenous filtration marker, such as iohexol or Cr51-

EDTA, intravenously.[6][9]

Sample Collection: Collect timed plasma or urine samples over a set period.

Analysis: Measure the clearance of the administered agent from the plasma.

Application: Used as a co-primary endpoint in some trials (e.g., ATTRACT) to provide a

more precise measurement of renal function.[6]

The presence of excess protein or albumin in the urine is an early marker of kidney injury.[11]

Objective: To quantify the amount of protein or albumin excreted in the urine.

Procedure:

Sample Collection: Obtain a 24-hour urine collection.

Analysis: Measure the total protein or albumin concentration in the sample.

Reporting: Results are often reported as total protein per 24 hours (mg/day) or as a urine

protein-to-creatinine ratio.[6][12]

Note: In the ATTRACT trial, the mean change in 24-hour urine protein from baseline to

month 18 was 49.2 mg/day for the migalastat group.[6]

Kidney biopsy provides direct evidence of Gb3 accumulation and cellular damage. It is the

most reliable method for diagnosing kidney involvement.[13]

Objective: To histologically assess Gb3 inclusions in renal cells and evaluate chronic kidney

damage.

Procedure:

Biopsy: Obtain a kidney tissue sample via percutaneous biopsy.
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Processing: Process the tissue for light microscopy and electron microscopy.

Scoring:

Assess Gb3 inclusions in various renal cell types, including podocytes, endothelial cells,

and mesangial cells.[14]

A standardized scoring system can be used to evaluate both disease-specific lesions

(lipid deposition) and general lesions of progression (fibrosis, sclerosis).[12]

In the FACETS trial, a key endpoint was the reduction in the number of Gb3 inclusions

per kidney interstitial capillary (KIC).[2][14]

Diagram: Renal Function Assessment Workflow
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Caption: A typical workflow for assessing renal function in migalastat trials.

Section 2: Assessment of Cardiac Function
Fabry cardiomyopathy is characterized by left ventricular hypertrophy (LVH), myocardial

fibrosis, and arrhythmias.[15] Assessing changes in cardiac structure and function is a crucial

component of evaluating migalastat's therapeutic effect.

Data Summary: Key Cardiac Endpoints in Migalastat
Trials
The primary cardiac endpoint in many studies is the change in Left Ventricular Mass Index

(LVMi).
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Study/Analy
sis

Patient
Population

Duration
Key Cardiac
Parameter
& Change

Imaging
Modality

Key
Findings

FAMOUS

Study[7]
Mixed (n=54) 24 Months

LVMi: -7.5

g/m²

Echocardiogr

aphy

Treatment

resulted in an

amelioration

of left

ventricular

mass.[7]

MAIORA

Study[16]

Treatment-

Naïve (n=16)
18 Months

LVMi: No

significant

change

Septal T1:

Trend

towards

increase

Cardiac MRI

(CMR)

Stabilized LV

mass and a

trend towards

improvement

in exercise

tolerance.[16]

CMR Long-

Term

Study[15]

Mixed (n=15)
34 Months

(Median)

LVMi: Stable

course LGE:

Increase in

patients with

baseline LGE

Cardiac MRI

(CMR)

Confirmed an

overall stable

course of

LVMi.[15]

ATTRACT &

FACETS

Analysis[1]

Amenable

mutations

Up to 30

months

LVMi: 72% of

patients

showed a

reduction

Echocardiogr

aphy

Data

suggests

migalastat

reduces LVMi

in both ERT-

naïve and

experienced

patients.

Experimental Protocols for Cardiac Assessment
Transthoracic echocardiography (TTE) is a widely used, non-invasive imaging technique to

assess cardiac structure and function.
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Objective: To measure left ventricular dimensions, wall thickness, and mass, and to assess

systolic and diastolic function.

Procedure:

Image Acquisition: Acquire standard 2D echocardiographic views (parasternal long-axis,

short-axis, and apical views).

Measurements: Measure interventricular septal thickness (IVS) and posterior wall

thickness (PWT) at end-diastole. Measure LV internal dimension at end-diastole (LVIDd).

LVM Calculation: Calculate Left Ventricular Mass (LVM) using a validated formula (e.g.,

American Society of Echocardiography-corrected formula).

Indexing: Index LVM to body surface area (BSA) to obtain LVMi (g/m²).

Note: While widely used in initial trials, 2D echocardiography is limited by geometrical

assumptions and inter-observer variability.[15][17]

CMR is considered the gold standard for quantifying ventricular mass, volumes, and function

due to its high accuracy and reproducibility.[17]

Objective: To provide a comprehensive assessment of cardiac morphology, function, and

tissue characterization.

Procedure:

Image Acquisition: Acquire cine images (steady-state free precession sequences) covering

the entire left ventricle to assess volume and function.

LVMi Calculation: Manually or semi-automatically contour the endocardial and epicardial

borders at end-diastole on the short-axis cine images. The software calculates LV

myocardial volume, which is converted to mass and indexed to BSA.

Tissue Characterization (T1 Mapping):

Acquire native (pre-contrast) T1 maps. Low native T1 values are associated with

sphingolipid storage in Fabry disease.[17] An increase in T1 values may suggest a
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reduction in storage.[18]

Tissue Characterization (Late Gadolinium Enhancement - LGE):

Administer a gadolinium-based contrast agent.

Acquire LGE images 10-15 minutes post-injection.

LGE identifies areas of myocardial replacement fibrosis or scarring, which appear as

bright regions.[15][17] The presence and extent of LGE are important prognostic

markers.

Blood tests for specific cardiac biomarkers can indicate myocardial stress or injury.

Objective: To measure circulating levels of proteins that are markers of cardiac health.

Procedure:

Sample Collection: Collect a serum or plasma blood sample.

Analysis: Use immunoassays to measure levels of biomarkers such as:

Troponin T (TnT)

N-Terminal pro-B-type Natriuretic Peptide (NT-proBNP)[16]

Application: These markers are assessed at baseline and follow-up visits to monitor for

changes indicative of treatment effect or disease progression.

Diagram: Cardiac Function Assessment Workflow
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Caption: A typical workflow for assessing cardiac function in migalastat trials.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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